5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid
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Overview
Description
5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and thiazole derivatives for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes stringent control of reaction parameters such as temperature, pH, and reagent concentrations to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible isomerization, affecting the compound’s binding affinity and activity. This property is exploited in various applications, including as a photoswitchable molecule in optical devices .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- 5-(Dimethylamino)amylamine
- 4-(Dimethylamino)benzoic acid
Uniqueness
5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid is unique due to its specific structural features, such as the presence of both dimethylamino and thiazole groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
110138-31-3 |
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Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.37 g/mol |
IUPAC Name |
5-(dimethylamino)-2-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H16N4O2S/c1-8-9(2)21-14(15-8)17-16-12-6-5-10(18(3)4)7-11(12)13(19)20/h5-7H,1-4H3,(H,19,20) |
InChI Key |
DEQCYPTWXVFIQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=NC2=C(C=C(C=C2)N(C)C)C(=O)O)C |
Origin of Product |
United States |
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